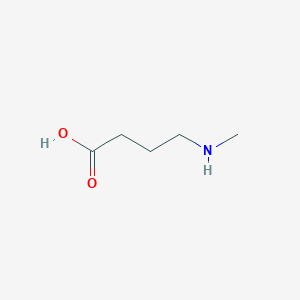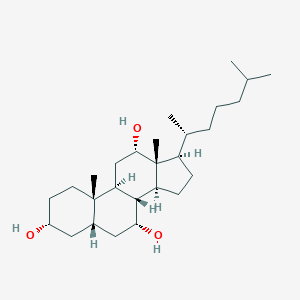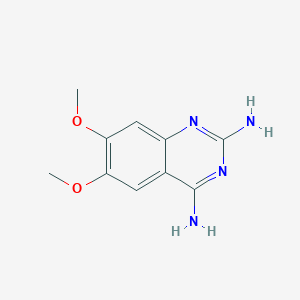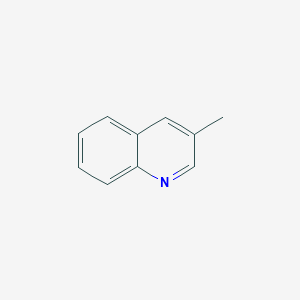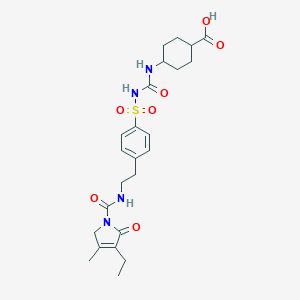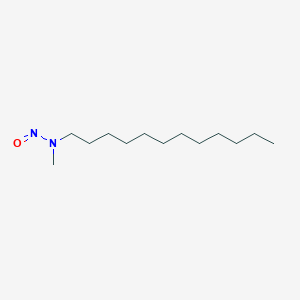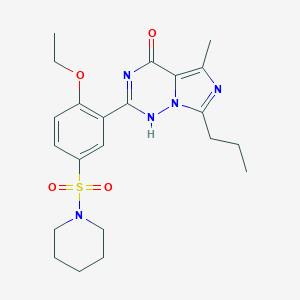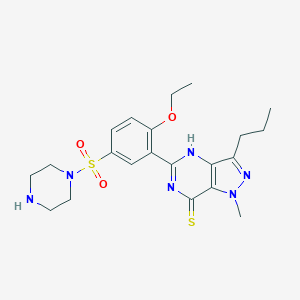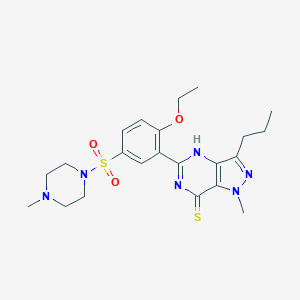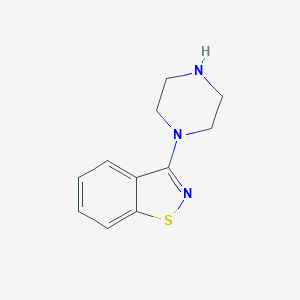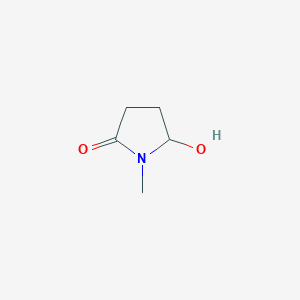
5-Hydroxy-1-methylpyrrolidin-2-one
説明
5-Hydroxy-1-methylpyrrolidin-2-one is a hydroxypyrrolidine compound with significance in various chemical syntheses and biological activities. This compound is involved in the synthesis of complex molecules and has been the subject of numerous research efforts to understand its properties and synthesis methods.
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one and related hydroxypyrrolidines has been explored through various methods. One notable approach involves the reductive annulation of β-iminochlorohydrins, providing rapid access to 2,5-disubstituted 3-hydroxypyrrolidines (Draper & Britton, 2010). Another method includes the synthesis from 1,2-diaza-1,3-butadienes and aldehydes, leading to 5-hydroxy-1-aminopyrroline derivatives through domino reactions (Attanasi et al., 2002).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one has been elucidated through various spectroscopic and crystallographic techniques. A study by Azmy et al. (2021) details the crystallographic and spectroscopic characterization of a novel antitumor and antimicrobial hydroxypyrrolidin-2-one derivative, providing insights into the molecular geometry and electronic structure of similar compounds (Azmy et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 5-Hydroxy-1-methylpyrrolidin-2-one are varied, including its use as a precursor for further functionalization. The compound participates in reactions such as halolactamization-hydroxylation, demonstrating its utility in synthesizing halogenated derivatives (Ma & Xie, 2000).
Physical Properties Analysis
The physical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, such as solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific studies on these properties are not detailed in the provided references, they are typically determined through experimental characterization in the context of synthesis and application studies.
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, including its reactivity, stability, and functional group interactions, are key to its role in organic synthesis and potential biological activities. The compound's ability to undergo nucleophilic attacks and participate in ring closure reactions highlights its versatility in chemical synthesis (Azmy et al., 2018).
科学的研究の応用
Antitumor and Antimicrobial Applications : A study by Azmy et al. (2021) focused on the microwave-assisted synthesis of a derivative of 5-Hydroxy-1-methylpyrrolidin-2-one, demonstrating its potential as a novel antitumor and antimicrobial compound (Azmy et al., 2021).
Antipsychotic Properties : Research by Högberg et al. (1990) found that certain derivatives of 5-Hydroxy-1-methylpyrrolidin-2-one showed potent antidopaminergic properties, indicating potential as new antipsychotic agents (Högberg et al., 1990).
Enhancement of Drug Properties : A study by Sunagawa et al. (1992) showed that substituting the C-2 side chain in 1 beta-methylcarbapenems with an N-methylpyrrolidinylthio group enhances stability to renal dehydropeptidase-I and improves drug-drug interactions (Sunagawa et al., 1992).
Catalytic Oxidation : Patton and Drago (1993) demonstrated that N-methylpyrrolidinone can be converted into N-methylsuccinimide, serving as a regenerative hydroperoxide system for substrate oxidation (Patton & Drago, 1993).
Biomarker in Human Urine : Jönsson and Akesson (1997) developed a method for the determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine, useful for monitoring exposure to N-methyl-2-pyrrolidone (Jönsson & Akesson, 1997).
HIV-1 Inhibitors : Fedoseev et al. (2015) synthesized a biologically active compound with potential applications as inhibitors of HIV-1 (Fedoseev et al., 2015).
Safety And Hazards
将来の方向性
The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
41194-00-7 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



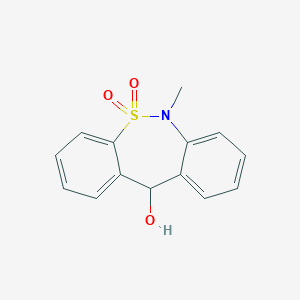
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
